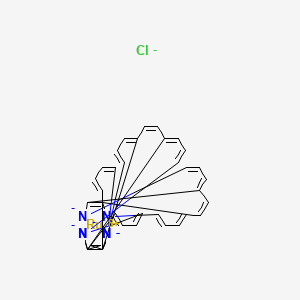
1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride is a complex compound that features a ruthenium center coordinated with 1,10-phenanthroline and pyridine ligands
准备方法
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline can be synthesized through two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The dehydration of glycerol produces acrolein, which condenses with the amine followed by cyclization .
Industrial Production Methods
Industrial production of 1,10-phenanthroline typically involves large-scale Skraup reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ligands around the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of ruthenium complexes, while reduction can produce lower oxidation states.
科学研究应用
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential interactions with DNA and proteins, which can be useful in studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological molecules.
Industry: Utilized in catalysis and as a component in various industrial processes.
作用机制
The mechanism by which 1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride exerts its effects involves coordination with metal ions and interaction with biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then interact with molecular targets such as DNA, proteins, and enzymes, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry, similar to 1,10-phenanthroline but with different binding properties.
Phenanthrene: A hydrocarbon similar in structure to 1,10-phenanthroline but lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride is unique due to its ability to form strong complexes with metal ions and its versatile applications in various scientific fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
属性
分子式 |
C34H24ClN6Ru+ |
|---|---|
分子量 |
653.1 g/mol |
IUPAC 名称 |
1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q3*-2;;+8/p-1 |
InChI 键 |
VYSGYVVRZVQCND-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Ru+8] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


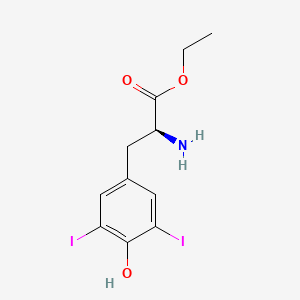
![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
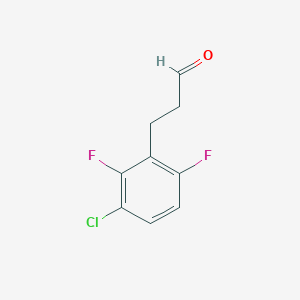
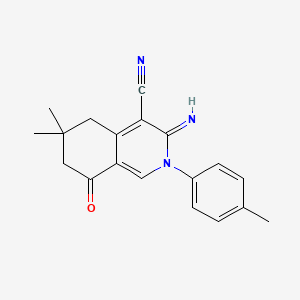
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)

![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)

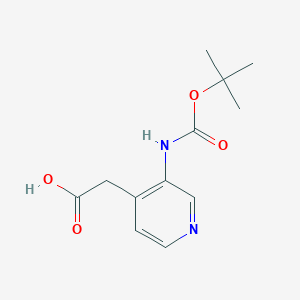
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
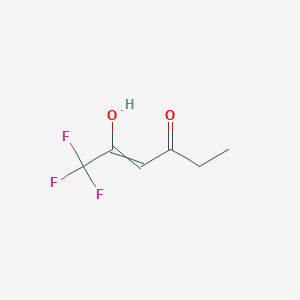
![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
